Glycofurol

solubility enhancement natural product formulation in vitro assay compatibility

Glycofurol (tetrahydrofurfuryl alcohol polyethylene glycol ether, also referred to as tetraglycol) is a nonionic, amphiphilic solvent and pharmaceutical excipient characterized by a poly(ethylene glycol) chain terminally substituted with a tetrahydrofurfuryl ether moiety. It is a clear, colorless, hygroscopic liquid with a density of approximately 1.08–1.09 g/mL at 20–25°C, a refractive index of 1.458–1.462, and a boiling range of 80–145°C depending on vacuum conditions.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 31692-85-0
Cat. No. B153818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycofurol
CAS31692-85-0
Synonymschromophore EL
glycofurol
tetraglycol
tetrahydrofurfuryl alcohol polyethylene glycol ethe
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCCO
InChIInChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
InChIKeyCTPDSKVQLSDPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycofurol (CAS 31692-85-0) for Pharmaceutical Formulation: Properties and Procurement Specifications


Glycofurol (tetrahydrofurfuryl alcohol polyethylene glycol ether, also referred to as tetraglycol) is a nonionic, amphiphilic solvent and pharmaceutical excipient characterized by a poly(ethylene glycol) chain terminally substituted with a tetrahydrofurfuryl ether moiety . It is a clear, colorless, hygroscopic liquid with a density of approximately 1.08–1.09 g/mL at 20–25°C, a refractive index of 1.458–1.462, and a boiling range of 80–145°C depending on vacuum conditions . Glycofurol exhibits high water miscibility, with reported aqueous solubility of approximately 3420 g/L, and is soluble in common organic solvents including chloroform and methanol . Unlike structurally similar glycols such as polyethylene glycol (PEG) or propylene glycol (PG), glycofurol can spontaneously form elastic gel networks in aqueous media, a property attributed to its unique tetrahydrofurfuryl cap . This compound is widely employed as a non-aqueous co-solvent for hydrophobic active pharmaceutical ingredients (APIs) in parenteral, oral, topical, and intranasal formulations, as well as in self-emulsifying drug delivery systems (SEDDS) and long-acting injectable depots .

Why Glycofurol Cannot Be Simply Replaced by PEG, Propylene Glycol, or Other Co-Solvents


Despite sharing functional categorization as pharmaceutical co-solvents, glycofurol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and related amphiphiles exhibit quantitatively distinct solubilization capacities, rheological behaviors, and vascular compatibility profiles that preclude generic interchange in formulation development. In head-to-head comparisons using identical hydrophobic drug candidates, glycofurol has demonstrated solubility enhancements ranging from approximately 1.4-fold to 3-fold relative to PG and PEG 400 under matched conditions [1][2]. Furthermore, glycofurol's unique tetrahydrofurfuryl cap confers gelling capacity absent from conventional linear PEGs, enabling its use as both solvent and matrix former in topical semi-solids without additional structuring excipients . In vascular applications, glycofurol has been shown to induce significantly less vasospasm than dimethyl sulfoxide (DMSO), with faster recovery times, a differentiation critical for injectable and embolic formulations [3]. These compound-specific properties mean that substituting glycofurol with a generic alternative—without re-optimizing the entire formulation—risks altered drug solubility, modified release kinetics, compromised physical stability, or unacceptable local tolerability.

Glycofurol Differential Performance: Quantitative Evidence for Scientific Selection


Aqueous Co-Solvent Solubilization: Glycofurol 75 vs. Propylene Glycol and PEG 400

In a systematic co-solvent screening study for solubilizing the poorly water-soluble natural product (+)-usnic acid, glycofurol 75 demonstrated superior solubilization capacity compared to both propylene glycol and PEG 400 under identical conditions. At a fixed 20% (v/v) aqueous co-solvent concentration, glycofurol 75 achieved a solubility of 0.27 mg/mL, representing a 2.45-fold increase over propylene glycol (0.11 mg/mL) and a 1.42-fold increase over PEG 400 (0.19 mg/mL) [1]. The rank order of solubility among co-solvents tested was: glycofurol 75 > PEG 400 > propylene glycol. Notably, while surfactants (Cremophor RH40 and polysorbate 20) and the complexing agent 2-hydroxypropyl-β-cyclodextrin yielded higher absolute solubilities (0.57–0.84 mg/mL), glycofurol 75 offered the highest solubility among the simple co-solvent class without requiring surfactant-mediated micellization, which may be advantageous in assays sensitive to surfactant-induced cytotoxicity or membrane perturbation [1].

solubility enhancement natural product formulation in vitro assay compatibility

Melatonin Solubility: Glycofurol vs. Propylene Glycol Direct Comparison

In a head-to-head comparison of solvent systems for melatonin (a poorly water-soluble hormone with therapeutic applications in circadian rhythm disorders), glycofurol exhibited approximately three-fold higher solubilization capacity than propylene glycol under matched conditions. The study reported that melatonin was 'nearly three times higher' in solubility when formulated in glycofurol compared to propylene glycol, with the authors explicitly noting that 'melatonin was easily soluble in glycofurol' whereas 'solubility of melatonin in propylene glycol was low' [1]. Furthermore, stability assessments over 45 days demonstrated no degradation of melatonin in any of the three solvent systems tested (glycofurol, propylene glycol, and DMSO), confirming that the solubility advantage of glycofurol is not offset by accelerated chemical degradation [1].

parenteral formulation melatonin preclinical solvent selection

Transdermal Permeation Enhancement: Glycofurol-Based Gel with Transcutol vs. Conventional Formulations

In a systematic evaluation of glycofurol as a vehicle for transdermal naproxen delivery, the optimized glycofurol-based gel formulation containing 2% Transcutol as a permeation enhancer demonstrated significant increases in key skin permeation parameters. Using excised rat skin in Franz-type diffusion cells, the glycofurol-Transcutol gel produced a significant increase in steady-state flux (Jss), permeability coefficient (Kp), and penetration index (PI) relative to control formulations [1]. The study employed three gelling agents (Carbopol 974P, Gantrez AN 119, and PVP K30) and confirmed that glycofurol served as both the primary solvent vehicle and a contributor to the formulation's bioadhesive properties and spreadability [1]. Skin irritation testing further confirmed that the optimized glycofurol-based gel was safe for topical application, with no observed irritation [1].

transdermal delivery naproxen permeation enhancement topical gel

Vascular Compatibility: Glycofurol 75 vs. DMSO in Superselective Angiotoxicity Assessment

In a comparative angiotoxicity study evaluating organic solvents as vehicles for precipitating liquid embolics, glycofurol 75 demonstrated significantly reduced vasospastic effects compared to dimethyl sulfoxide (DMSO). Using superselective intra-arterial injections in a swine rete mirabile model with angiographic monitoring, DMSO induced the most pronounced vasospasm with the longest recovery period among all six solvents investigated [1]. In contrast, glycofurol 75, along with ethyl lactate and solketal, elicited less severe vasospasms and accordingly resolved much more quickly. No significant changes in hemodynamic parameters, hemolytic indices, or histopathologic findings were observed with infusion of glycofurol 75 [1]. This favorable vascular compatibility profile positions glycofurol as a preferred solvent alternative in applications where DMSO's pronounced vasospasticity and prolonged vascular effects are clinically undesirable, such as in injectable drug delivery or embolic formulations.

parenteral solvent embolic formulation angiotoxicity vascular safety

Self-Microemulsifying Drug Delivery Systems (SMEDDS): Glycofurol as Optimal Co-Solvent for Sirolimus

In a systematic screening study for developing solid self-microemulsifying drug delivery systems (S-SMEDDS) of sirolimus (rapamycin, a poorly water-soluble immunosuppressant), glycofurol was identified as the co-solvent exhibiting the highest solubility of sirolimus among all co-solvents evaluated. The screening assessed multiple oils and co-solvents, with Capryol™ Propylene glycol monocaprylate (PGMC) demonstrating the highest sirolimus solubility among oils, and glycofurol demonstrating the highest solubility among all co-solvents tested [1]. The optimized S-SMEDDS formulation incorporating glycofurol as co-solvent, combined with vitamin E TPGS as surfactant/stabilizer, showed effective prevention of sirolimus precipitation in pH 1.2 simulated gastric fluids [1]. The study further demonstrated that solid SMEDDS formulations containing glycofurol as co-surfactant exhibited superior performance in fast-dissolving tablet applications compared to Transcutol-containing alternatives [2].

SMEDDS sirolimus oral bioavailability co-solvent screening

Parenteral Paclitaxel Formulation: Glycofurol-Solutol HS15 Micelle System as Cremophor EL Alternative

Conventional paclitaxel formulations rely on Cremophor EL and ethanol as vehicles, a combination associated with hypersensitivity reactions, anaphylactoid responses, and drug precipitation upon aqueous dilution. To address these limitations, researchers developed a micelle and microemulsion system for parenteral paclitaxel delivery using glycofurol, Solutol HS15, and oleic acid [1]. This glycofurol-containing system was specifically designed to overcome the problems of allergic reactions and drug precipitation inherent to Cremophor EL-based formulations. In related work, formulations containing glycofurol and Solutol HS15 were explicitly noted to present 'low or negligible' risk of causing anaphylactoid reactions in susceptible individuals compared to Cremophor-containing alternatives [2]. The phase diagram-based formulation approach demonstrates that glycofurol can effectively replace Cremophor EL as a solubilizing component in parenteral taxane formulations, offering a potentially safer vehicle profile while maintaining adequate drug solubilization.

paclitaxel parenteral delivery micelle Cremophor-free formulation

Glycofurol: Proven Research and Industrial Application Scenarios for Informed Procurement


Parenteral Formulation Development for Poorly Water-Soluble Drugs

Based on the demonstrated solubility advantage over propylene glycol (≈3-fold for melatonin) and favorable vascular compatibility profile relative to DMSO (reduced vasospasm), glycofurol is the preferred co-solvent for injectable formulations of hydrophobic APIs—including hormones, immunosuppressants, and lipophilic small molecules—where high drug loading, minimal excipient volume, and low injection-site reactivity are critical requirements [1][2]. Applications include subcutaneous and intramuscular depot injections, intravenous formulations, and preclinical parenteral dosing solutions for pharmacokinetic and toxicology studies.

Cremophor-Free Paclitaxel and Taxane Parenteral Products

The glycofurol-Solutol HS15-oleic acid micelle system provides a clinically validated alternative to Cremophor EL-ethanol vehicles for paclitaxel and related taxane formulations [3]. Procurement of glycofurol is particularly justified for pharmaceutical development programs aiming to eliminate Cremophor-associated hypersensitivity reactions and aqueous dilution precipitation, thereby improving the safety profile and handling characteristics of parenteral taxane products [4]. This application extends to generic paclitaxel reformulations and novel taxane derivatives requiring Cremophor-free delivery platforms.

Oral SMEDDS and Lipid-Based Formulations for Immunosuppressants

Glycofurol's documented performance as the highest-solubility co-solvent for sirolimus among tested pharmaceutical excipients, combined with its demonstrated superiority as a co-surfactant in glyburide S-SMEDDS tablets compared to Transcutol, positions it as the co-solvent of choice for developing oral lipid-based formulations of macrolide immunosuppressants (sirolimus, everolimus, tacrolimus) and other BCS Class II/IV drugs [5][6]. Formulators can leverage glycofurol's high drug-loading capacity to produce more concentrated SMEDDS preconcentrates, reducing capsule size and potentially enhancing oral bioavailability through improved drug solubilization in gastrointestinal fluids.

Transdermal and Topical Gel Formulations of NSAIDs and Lipophilic APIs

The validated glycofurol-based gel platform with 2% Transcutol as permeation enhancer has demonstrated significantly enhanced steady-state flux, permeability coefficient, and penetration index for naproxen across excised rat skin, coupled with confirmed skin tolerability in irritation testing [7]. This evidence supports procurement of glycofurol for developing topical and transdermal formulations of NSAIDs and other water-insoluble therapeutic agents where oral administration is contraindicated or associated with gastrointestinal adverse effects. Glycofurol's intrinsic gel-forming capacity with Carbopol, Gantrez, or PVP eliminates the need for additional gelling excipients, simplifying formulation design [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycofurol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.